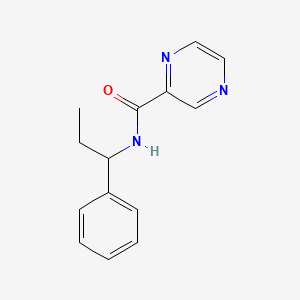

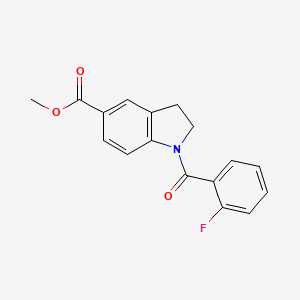

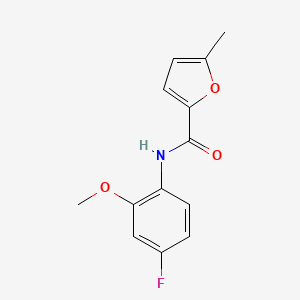

N-(1-phenylpropyl)pyrazine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-phenylpropyl)pyrazine-2-carboxamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A inhibitor has been studied for its ability to inhibit the activity of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes.

作用机制

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor works by inhibiting the activity of N-(1-phenylpropyl)pyrazine-2-carboxamide, a phosphatase enzyme that plays a crucial role in the regulation of various cellular processes. N-(1-phenylpropyl)pyrazine-2-carboxamide is involved in the dephosphorylation of several proteins, including tumor suppressor proteins, cell cycle regulators, and signaling molecules. By inhibiting N-(1-phenylpropyl)pyrazine-2-carboxamide, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can alter the phosphorylation status of these proteins, leading to changes in cellular processes such as cell growth and survival.

Biochemical and Physiological Effects:

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to induce cell death in cancer cells, making it a promising candidate for cancer treatment. It has also been studied for its neuroprotective effects in various neurodegenerative disorders. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been shown to inhibit viral replication, making it a potential antiviral agent.

实验室实验的优点和局限性

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has several advantages for lab experiments, including its ability to induce cell death in cancer cells and its potential neuroprotective effects. However, N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

未来方向

There are several future directions for N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor research. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative disorders. Another direction is to explore its potential as an antiviral agent. Additionally, further studies are needed to determine the safety and efficacy of N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor in humans.

合成方法

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can be synthesized through a series of chemical reactions. The starting material for the synthesis is 1-phenylpropan-1-one, which is reacted with hydrazine hydrate to produce 1-phenylpropylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenylpropylpyrazine-2-carboxylic acid ethyl ester. Finally, this compound is treated with ammonia to yield the desired product, N-(1-phenylpropyl)pyrazine-2-carboxamide.

科学研究应用

N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. Several studies have shown that N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor can induce cell death in cancer cells, making it a promising candidate for cancer treatment. N-(1-phenylpropyl)pyrazine-2-carboxamide inhibitor has also been studied for its neuroprotective effects and its ability to inhibit viral replication.

属性

IUPAC Name |

N-(1-phenylpropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-2-12(11-6-4-3-5-7-11)17-14(18)13-10-15-8-9-16-13/h3-10,12H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUMNVNUUBWIEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenylpropyl)pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)

![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)

![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)

![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)